Vanadyl acetylacetonate
Overview
Description
Vanadyl Acetylacetonate Description
Vanadyl acetylacetonate (VO(acac)2) is a vanadium(IV) complex that has been extensively studied due to its versatile applications in organic synthesis and catalysis. It is known for its ability to catalyze various chemical reactions, including the hydroxylation of benzene to phenol, synthesis of benzimidazoles, oxidative cleavage of C=C bonds, and epoxidation of alkenes .
Synthesis Analysis
The synthesis of vanadyl acetylacetonate and its derivatives involves the reaction of vanadium(IV) oxide bis(acetylacetonate) with various ligands. For instance, a vanadyl(V) complex with a pincer-type thiobis(phenolate) ligand was synthesized from VO(acac)2 in refluxing methanol . Additionally, the synthesis and characterization of six new vanadyl complexes with acetylacetonate derivatives have been reported, showing that these complexes adopt a square pyramidal geometry .
Molecular Structure Analysis
The molecular structure of vanadyl acetylacetonate has been determined through X-ray diffraction, revealing a nearly square pyramidal geometry with the vanadium atom coordinated to five oxygen atoms. The vanadyl oxygen is at the apex of the pyramid, and the acetylacetonate ligands are planar, with each plane making a significant angle with the other .
Chemical Reactions Analysis
Vanadyl acetylacetonate is a catalyst in various chemical reactions. It has been used in the liquid-phase hydroxylation of benzene to phenol , the synthesis of benzimidazoles under microwave radiation , and the oxidative cleavage of the C=C bond of styrene and its derivatives . It also catalyzes the allylic oxidation of steroidal olefins and the epoxidation of geraniol .
Physical and Chemical Properties Analysis
The physical and chemical properties of vanadyl acetylacetonate complexes are influenced by their molecular structure. The complexes exhibit square pyramidal geometry, which affects their solubility and reactivity in various solvents. The catalytic properties of these complexes have been explored in different reactions, demonstrating their efficiency and selectivity. For example, the heterogenized form of vanadyl acetylacetonate showed increased stability during the peroxide oxidation of anthracene compared to its homogeneous counterpart .
Scientific Research Applications
1. Catalyst in Oxidation Reactions
Vanadyl acetylacetonate (VO(acac)2) is used as a catalyst in various oxidation reactions. For instance, it catalyzes the hydrogen peroxide oxidation of anthracene to anthraquinone, showcasing its potential in coordination chemistry and transition-metal complex reactions (Charleton & Prokopchuk, 2011).
2. Structural Studies
VO(acac)2 has been the subject of structural studies, such as the determination of its crystal structure. This research contributes to a deeper understanding of its molecular geometry and bonding characteristics (Dodge, Templeton & Zalkin, 1960).
3. Electrochemical Research
This compound is also significant in electrochemical studies. The electrolytic reduction of vanadyl acetylacetonate in acetonitrile at a mercury electrode has been investigated, providing insights into the electrochemical behaviors and reaction mechanisms of such complexes (Kitamura, Yamashita & Imai, 1976).
4. Organic Synthesis
In organic synthesis, VO(acac)2 is used as a catalyst for the solvent-free synthesis of benzimidazoles under microwave radiation. This demonstrates its utility in facilitating and optimizing organic reaction processes (Dey, Deb & Dhar, 2011).
5. Interaction with Other Molecules
Studies have also been conducted on the interaction of vanadyl acetylacetonate with other molecules, such as 1,4-dioxan. These studies contribute to the understanding of complex formation and molecular interactions (Dichmann, Hamer, Nyburg & Reynolds, 1970).
6. Spectroscopic Studies
Vanadyl acetylacetonate has been used in spectroscopic studies, like Electron Spin Resonance (ESR) studies, to understand the electronic structure of vanadyl ion complexes. Such research provides valuable information on the magnetic and electronic properties of these complexes (Kivelson & Lee, 1964).
7. Catalysis in Steroidal Oxidation
It has been found effective in the allylic oxidation of steroidal olefins, demonstrating its potential in specific organic transformations and medicinal chemistry applications (Grainger & Parish, 2015).
8. Surface Chemistry and Catalysis
VO(acac)2 has been used in surface chemistry, specifically in the preparation of MCM-48-supported vanadium oxide catalysts. This highlights its role in creating complex catalyst systems for various chemical reactions (Baltes, Cassiers, Voort, Weckhuysen, Schoonheydt & Vansant, 2001).
Mechanism of Action
Target of Action
The primary target of vanadyl acetylacetonate is the insulin receptor, specifically the protein kinase B (PKB/Akt) and glycogen synthase kinase 3 (GSK-3) . These proteins play a crucial role in the regulation of glucose metabolism, making them a significant target for diabetes treatment .
Mode of Action
Vanadyl acetylacetonate interacts with its targets by stimulating the phosphorylation of PKB/Akt and GSK-3 . This interaction results in an increase in the phosphorylation of the insulin receptor beta subunit, allowing for a prolonged activation of IRS-1, PKB, and GSK-3 . This process enables these proteins to exert their anti-diabetic properties .
Biochemical Pathways
Vanadyl acetylacetonate affects the biochemical pathways related to glucose metabolism. It has been shown to restore the hepatic glycolytic pathway by upregulating and downregulating the mRNA expression of glucokinase and L-type pyruvate kinase and phosphoenolpyruvate .
Pharmacokinetics
The pharmacokinetics of vanadyl acetylacetonate involves its absorption, distribution, metabolism, and excretion (ADME). After administration, it is rapidly absorbed, with T(max) values ranging from 0.9 +/- 0.3 h for subcutaneous injection to 3.0 +/- 0.9 h for intragastric administration . The average absolute bioavailabilities for intragastric administrations at a single dose of 3, 6, and 10 mg V/kg were 34.7%, 28.1%, and 22.8%, respectively . It is widely distributed in various tissues and accumulates more in the femur tissue .
Result of Action
The action of vanadyl acetylacetonate results in significant molecular and cellular effects. It has been shown to inhibit the proliferation of various cell lines, with the inhibition correlated with a block in the G2/M phase of the cell cycle and an increase in cdc2 phosphorylation . It also modulates the activation of mitogen-activated protein kinases (MAPKs) in a cell-dependent manner .
Action Environment
The action, efficacy, and stability of vanadyl acetylacetonate can be influenced by various environmental factors. For instance, it has been shown that the compound is preferentially sequestered in malignant tissue . Furthermore, the compound’s stability and action can be affected by the presence of other substances in the environment, such as other metal ions or chelating agents .
Safety and Hazards
Future Directions
Vanadium compounds, including Vanadyl acetylacetonate, are promising agents in the therapeutic treatment of diabetes mellitus . They are also potential chemoprevention agents for cancer . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .
properties
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;oxovanadium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/b2*4-3-;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJSYDFBTIVUFD-SUKNRPLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[V] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5V | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue or green powder; Slightly soluble in water; [MSDSonline] | |
Record name | Vanadyl bis(acetylacetonate) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8234 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
(Z)-4-hydroxypent-3-en-2-one;oxovanadium | |
CAS RN |
3153-26-2 | |
Record name | Vanadium, oxobis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-5-21)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxobis(pentane-2,4-dionato-O,O')vanadium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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